Product packaging for Ethylnorepinephrine(Cat. No.:CAS No. 536-24-3)

Ethylnorepinephrine

Cat. No.: B1217146
CAS No.: 536-24-3
M. Wt: 197.23 g/mol
InChI Key: LENNRXOJHWNHSD-UHFFFAOYSA-N
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Description

Contextualization within Sympathomimetic Amine Chemistry

Sympathomimetic amines are compounds that mimic the effects of the endogenous agonists of the sympathetic nervous system, namely norepinephrine (B1679862) and epinephrine. wikipedia.org The chemical structure of these compounds, typically a β-phenylethylamine scaffold, is a key determinant of their activity and receptor selectivity. pharmacy180.com

Ethylnorepinephrine, with the chemical name 4-(2-amino-1-hydroxybutyl)benzene-1,2-diol, is a catecholamine characterized by a 3,4-dihydroxybenzene group (a catechol moiety) and an ethyl group on the nitrogen atom of the amino side chain. nih.gov This ethyl substitution is a critical structural feature that differentiates it from norepinephrine and influences its interaction with adrenergic receptors.

The structure-activity relationship (SAR) of sympathomimetic amines reveals that the size of the substituent on the amino nitrogen plays a pivotal role in determining the compound's affinity for α versus β adrenergic receptors. pharmacy180.comslideshare.net An increase in the bulk of the N-substituent generally leads to a decrease in α-receptor activity and an increase in β-receptor activity. pharmacy180.com this compound, with its ethyl group, exemplifies this principle, exhibiting activity at both α and β adrenergic receptors. iiab.mewikipedia.org

Comparison of Norepinephrine and this compound
CompoundN-SubstituentPrimary Adrenergic Activity
Norepinephrine-HPotent α and β1 agonist
This compound-CH2CH3α and β agonist

Historical Trajectory of Pharmacological Investigation

The pharmacological investigation of this compound is intertwined with the broader history of research into catecholamines and the sympathetic nervous system. nih.gov Early studies in the mid-20th century sought to understand how structural modifications to the norepinephrine molecule would alter its physiological effects.

Initial research on this compound focused on its basic pharmacological properties, including its effects on blood pressure and smooth muscle. A patent filed in 1947 by Suter and Ruddy for Winthrop Stearns Inc. described the synthesis of this compound. wikipedia.org Subsequent studies in the 1950s began to characterize its clinical effects, with publications noting its use as a bronchodilator. wikipedia.org These early investigations laid the groundwork for understanding its sympathomimetic actions and established it as a tool for probing the functions of the adrenergic system.

The concept of distinct adrenergic receptors—initially proposed as α and β—was a landmark in pharmacology. The differential effects of various sympathomimetic amines, including this compound, were crucial in substantiating this theory. This compound's ability to activate both α and β adrenergic receptors made it a valuable compound for comparative studies. iiab.mewikipedia.org

By examining the responses of different tissues to this compound and comparing them to the effects of more selective agonists like norepinephrine (predominantly α and β1) and isoproterenol (a potent β agonist), researchers could dissect the specific roles of each receptor subtype. pharmacy180.comresearchgate.net This line of inquiry helped to refine the classification of adrenergic receptors and deepen the understanding of how their activation leads to specific physiological responses, such as vasoconstriction (mediated by α1 receptors) and bronchodilation (mediated by β2 receptors). wikipedia.orglibretexts.org The study of compounds like this compound, with mixed receptor activity, was instrumental in elucidating the complex and nuanced nature of adrenergic signaling. indigobiosciences.com

Adrenergic Receptor Subtypes and Primary Effects
Receptor SubtypePrimary Physiological Effect
α1Smooth muscle contraction (e.g., vasoconstriction)
α2Inhibition of neurotransmitter release
β1Increased heart rate and contractility
β2Smooth muscle relaxation (e.g., bronchodilation)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3 B1217146 Ethylnorepinephrine CAS No. 536-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1-hydroxybutyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7,10,12-14H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENNRXOJHWNHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3198-07-0 (hydrochloride)
Record name Ethylnorepinephrine
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DSSTOX Substance ID

DTXSID10968369
Record name Ethylnorepinephrine
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-24-3
Record name Ethylnorepinephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylnorepinephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylnorepinephrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLNOREPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6AY4VCZ0A
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Chemical Synthesis and Advanced Derivatization Methodologies for Ethylnorepinephrine Analogs

Established Synthetic Pathways and Precursor Chemistry

The synthesis of ethylnorepinephrine, 4-(2-amino-1-hydroxybutyl)benzene-1,2-diol, typically proceeds from precursors that already contain the carbon skeleton. A common and efficient strategy involves the stereoselective reduction of an α-amino ketone.

The primary precursor for this pathway is an α-amino propiophenone (B1677668) derivative, specifically 2-amino-1-(3,4-dihydroxyphenyl)butan-1-one. This precursor contains the necessary catechol moiety and the butanone side chain. The key synthetic step is the reduction of the ketone group to a secondary alcohol. Catalytic hydrogenation is a widely employed method for this transformation. This process involves reacting the aminoketone with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, supported on a carbon substrate. The reaction cleaves the carbonyl π-bond and adds hydrogen atoms, yielding the desired amino alcohol structure.

An alternative and often more stereocontrolled method is catalytic transfer hydrogenation. This approach avoids the need for high-pressure hydrogen gas, instead using a hydrogen donor molecule like formic acid or isopropanol (B130326) in the presence of a transition metal catalyst complex. scihorizon.com

Table 1: Key Precursors and Reagents in this compound Synthesis

Compound TypeSpecific ExampleRole in Synthesis
Starting Precursor2-amino-1-(3,4-dihydroxyphenyl)butan-1-oneProvides the core carbon skeleton and functional groups for the final reduction step.
Reducing AgentHydrogen Gas (H₂)Source of hydrogen for the catalytic hydrogenation of the ketone.
CatalystPalladium on Carbon (Pd/C)Facilitates the addition of hydrogen across the carbonyl group.
Hydrogen Donor (Transfer Hydrogenation)Formic Acid (HCOOH)Alternative hydrogen source for transfer hydrogenation reactions. scihorizon.com

This compound has two chiral centers, leading to four possible stereoisomers (two pairs of enantiomers). The specific stereochemistry is critical for its biological activity, making stereoselective synthesis a primary focus. Two main strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to directly produce a specific stereoisomer. A highly effective method is the asymmetric transfer hydrogenation of the α-amino ketone precursor. scihorizon.com This is achieved by using a chiral catalyst, typically a Ruthenium(II) complex coordinated with a chiral diamine ligand. scihorizon.com The chiral environment of the catalyst directs the hydrogen transfer to one face of the prochiral ketone, resulting in the preferential formation of one enantiomer of the desired diastereomer. This method can achieve very high enantiomeric excess (ee), often exceeding 99%. scihorizon.com

Chiral Resolution: This classic method involves synthesizing a racemic mixture of diastereomers and then separating them. For amines like this compound, this is commonly achieved by forming diastereomeric salts with a chiral resolving agent. wikipedia.org An enantiomerically pure acid, such as tartaric acid or camphorsulfonic acid, is added to the racemic amine mixture. wikipedia.org This reaction forms two different diastereomeric salts, which have distinct physical properties, most importantly, different solubilities. Through fractional crystallization, the less soluble salt can be selectively precipitated and isolated. The resolving agent is then removed by treatment with a base to yield the pure enantiomer of this compound. wikipedia.org

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentChemical ClassMechanism of Action
(R,R)-Tartaric AcidChiral Carboxylic AcidForms diastereomeric salts with racemic amines, allowing separation by crystallization. wikipedia.org
(1S)-(+)-10-Camphorsulfonic acidChiral Sulfonic AcidForms diastereomeric salts with distinct solubilities. wikipedia.org
(S)-Mandelic AcidChiral Carboxylic AcidUsed to resolve racemic alcohols and amines via diastereomeric salt or ester formation.
(R)-(+)-Benzyl-1-phenylethylamineChiral AmineUsed for resolving racemic carboxylic acids, the reverse of resolving a racemic amine. nih.gov

Maximizing the chemical yield and purity of the final product is essential. The optimization of reaction conditions for the catalytic hydrogenation step is critical. Key parameters that can be adjusted include the choice of catalyst, temperature, pressure, and solvent.

Table 3: Parameters for Optimization in this compound Synthesis

ParameterEffect on ReactionOptimization Goal
Catalyst Type (e.g., Pd, Pt, Ru)Influences reaction rate, selectivity, and stereochemical outcome. rsc.orgHigh conversion to the desired product with minimal byproduct formation.
Catalyst LoadingAffects reaction rate; higher loading can increase speed but also cost.Use the minimum amount required for efficient conversion within a practical timeframe.
TemperatureControls reaction kinetics; higher temperatures increase rate but can reduce selectivity.Find the optimal balance between reaction rate and prevention of side reactions or degradation.
Hydrogen PressureA key driver for hydrogenation; impacts rate and completeness of the reaction.Ensure complete reduction of the ketone without promoting unwanted side reactions.
SolventAffects solubility of reactants and catalyst performance.Select a solvent that maximizes solubility and promotes optimal catalyst activity.

Design and Synthesis of N-Alkyl Analogs and Related Derivatives

The design and synthesis of N-alkyl analogs of this compound are of interest for exploring structure-activity relationships. Modifying the substituent on the nitrogen atom can significantly alter the compound's properties. The primary method for synthesizing these derivatives is reductive amination. wikipedia.org

In this process, this compound (or a protected precursor) is reacted with an aldehyde or ketone. This reaction forms an intermediate imine or iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. wikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde or ketone significantly. organic-chemistry.org An alternative, greener approach involves catalytic reductive N-alkylation using carboxylic acids as the alkylating agent source, with a suitable catalyst and a reducing agent like phenylsilane. worktribe.com This method avoids the need to handle potentially unstable aldehydes. worktribe.com

Table 4: Synthesis of N-Alkyl Analogs via Reductive Amination

Desired N-SubstituentCarbonyl ReagentResulting Analog
Methyl (-CH₃)Formaldehyde (CH₂O)N-Methylthis compound
Ethyl (-CH₂CH₃)Acetaldehyde (CH₃CHO)N-Ethylthis compound
Isopropyl (-CH(CH₃)₂)Acetone ((CH₃)₂CO)N-Isopropylthis compound (Isoetarine)
Benzyl (-CH₂Ph)Benzaldehyde (PhCHO)N-Benzylthis compound

Structural Elucidation Techniques for Synthetic Verification (excluding basic identification data)

Verifying the structure and, critically, the stereochemistry of synthesized this compound and its analogs requires advanced analytical techniques beyond simple mass and melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR can confirm the basic carbon-hydrogen framework, 2D NMR techniques are essential for unambiguous structural and stereochemical assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity within the ethyl group and its attachment to the chiral center, as well as the protons on the benzylic carbon and the aromatic ring. longdom.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for definitive assignment of all carbon signals in the molecule.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments are crucial for determining relative stereochemistry. They detect protons that are close in space, not just through bonds. For the two chiral centers in this compound, the relative orientation of the protons on these carbons (defining the erythro or threo diastereomer) can be determined by the presence or absence of specific NOE cross-peaks. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to verify the structure by fragmentation analysis. The molecule is ionized and fragmented, and the resulting fragmentation pattern serves as a structural fingerprint. For catecholamines, characteristic fragmentation patterns include the loss of water from the side chain and cleavage of the bond between the two chiral carbons, which helps confirm the core structure. nih.govgoogle.com

X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov To perform this analysis, the synthesized, enantiomerically pure compound must be grown into a high-quality single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of every atom in space. researchgate.net When using X-rays of a suitable wavelength, anomalous dispersion effects can be used to unambiguously determine the absolute stereochemistry (R/S configuration) at each chiral center. nih.gov

Molecular Pharmacology and Receptor Interaction Dynamics of Ethylnorepinephrine

Adrenergic Receptor Subtype Selectivity and Affinity Profiling

Studies investigating the interaction of ethylnorepinephrine with alpha-adrenergic receptors have provided quantitative data on its binding characteristics. In rabbit aorta preparations, dl-alpha-ethylnorepinephrine demonstrated a relative affinity of 0.0048 and a relative efficacy (er) of 0.41 when compared to l-norepinephrine (l-NE) nih.gov. These values indicate a lower affinity and reduced efficacy at alpha-adrenergic receptors compared to the endogenous agonist l-NE.

Table 1: Relative Affinity and Efficacy of Agonists at Alpha-Adrenergic Receptors

AgonistRelative Affinity (vs. l-NE)Relative Efficacy (er vs. l-NE)
l-Norepinephrine (l-NE)11
L-Epinephrine1.25~1
L-Phenylephrine0.200~1
L-Norphenylephrine0.2170.71
Epinine0.136~1
Dopamine0.0055~1
l-alpha-mthis compound0.095~1
dl-alpha-ethylnorepinephrine0.00480.41

*Data compiled from nih.gov. Relative affinity and efficacy are compared to l-norepinephrine (l-NE).

This compound is recognized for its activity at beta-adrenergic receptors, particularly the β2-subtype, which is prevalent in airway smooth muscles nih.gov. It has been identified as a bronchodilator agent psu.edu. Research has highlighted that this compound, along with other ethyl-substituted catecholamines like isoetharine (B1672230), exhibits a distinct signaling profile at the β2-adrenergic receptor (β2AR) researchgate.netnih.gov. While it interacts with these receptors, its specific affinity and efficacy relative to other β-adrenergic agonists are a subject of ongoing investigation, with some studies noting its cardiovascular actions are less pronounced than those of N-isopropylarterenol (Isuprel) psu.edu.

Ligand-Directed Signaling and Biased Agonism Mechanisms

The concept of biased agonism posits that ligands can differentially activate specific intracellular signaling pathways downstream of a receptor nih.govcore.ac.uksci-hub.ru. This compound has been characterized as a ligand that displays biased signaling at the β2AR, favoring β-arrestin-dependent pathways over G protein-dependent pathways researchgate.netnih.gov.

Traditionally, β2AR activation leads to the stimulation of G protein-dependent pathways, primarily through the Gs subunit, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govmdpi.com. Studies examining this compound's interaction with the β2AR have found that it acts as a partial agonist in G protein-dependent signaling assays, such as those measuring cAMP accumulation nih.gov. Compared to its recruitment of β-arrestin, its efficacy in activating G protein signaling pathways is notably lower researchgate.netnih.gov.

In contrast to its G protein signaling, this compound demonstrates a marked bias towards activating β-arrestin-dependent pathways at the β2AR researchgate.netnih.gov. It has been identified as an agonist with higher efficacy for promoting β-arrestin binding and recruitment to the β2AR compared to its ability to stimulate cAMP production researchgate.netnih.gov. Specifically, this compound has been classified as a full agonist for arrestin-3 recruitment nih.gov. This differential efficacy suggests that this compound preferentially engages the β-arrestin signaling cascade, which can mediate various cellular responses independent of G protein activation sci-hub.rumdpi.comnih.gov.

Table 2: Comparative Signaling Efficacy of this compound at β2AR

Signaling PathwayEfficacy DescriptionRelative Efficacy (vs. G Protein)Bias Factor (Implied)
G Protein (cAMP accumulation)Partial AgonistLowerModest
β-Arrestin RecruitmentFull AgonistHigherModest

*Data synthesized from findings in researchgate.netnih.govnih.govcapes.gov.br. The bias factor is a ratio of β-arrestin efficacy to G protein efficacy, indicating the degree of bias.

The phenomenon of biased agonism is understood to arise from a ligand's ability to stabilize distinct active conformations of the receptor, which subsequently dictate the recruitment and activation of specific downstream signaling partners researchgate.netnih.govbiorxiv.orgbiorxiv.org. Molecular dynamics simulations and biophysical studies suggest that this compound can induce specific conformational changes in the β2AR. These studies indicate that this compound can lead to rearrangements in transmembrane helices and intracellular loops, potentially stabilizing receptor states that favor β-arrestin engagement over G protein coupling biorxiv.orgbiorxiv.org. For instance, specific residues within the transmembrane domains have been implicated in mediating these distinct conformational preferences biorxiv.orgbiorxiv.org.

Compound List:

this compound

Norepinephrine (B1679862) (NE)

Epinephrine

L-Norepinephrine (l-NE)

L-Epinephrine

L-Phenylephrine

L-Norphenylephrine

Epinine

Dopamine

l-alpha-mthis compound

dl-alpha-ethylnorepinephrine

Isoetharine

N-cyclopentylbutanephrine (CPB)

Isoproterenol

Arterenol

N-isopropylarterenol (Isuprel)

Salmeterol

Terbutaline

Fenoterol

Procaterol

Albuterol

Salbutamol (B1663637)

Protokylol

Deoxyadrenaline

Zinterol

Metaproterenol

Carvedilol

ICI118551

Yohimbine

Methoxamine

Phenylephrine

Oxymetazoline

Cirazoline

A61603

Binedaline

TMA (N-tert-butylmethoxamine)

DCI

Pronethalol

IMA

Cyclopentamine

Computational and Molecular Dynamics Simulation Insights into Biased Agonism

Computational and molecular dynamics (MD) simulations have been instrumental in dissecting the complex interactions of this compound with G protein-coupled receptors (GPCRs), particularly the β2-adrenergic receptor (β2AR). These studies aim to elucidate how this compound's molecular structure influences its ability to induce biased agonism, a phenomenon where a ligand preferentially activates specific downstream signaling pathways over others. Research has indicated that this compound, alongside other β-agonists such as isoetharine and N-cyclopentylbutanephrine, exhibits a bias towards promoting β-arrestin-dependent pathways rather than G protein activation at the β2AR researchgate.netresearchgate.net.

MD simulations suggest that the ethyl substituent on the alpha-carbon of this compound plays a critical role in this biased signaling profile nih.gov. This structural modification is hypothesized to alter the receptor's conformational dynamics, potentially hindering the specific conformational changes required for efficient G protein coupling while simultaneously facilitating receptor phosphorylation and subsequent β-arrestin binding nih.gov. Key residues within the transmembrane helices, including those in TM6 (e.g., F282, W286, F289) and TM7 (e.g., Y308), have been identified through these simulations as being involved in the allosteric pathways that transmit the signal from the this compound binding site to the intracellular regions, thereby contributing to the observed biased signaling researchgate.netbiorxiv.org. These advanced computational techniques provide atomic-level insights into how subtle structural variations in ligands can dictate distinct signaling outcomes, a fundamental aspect of understanding biased agonism researchgate.netbiorxiv.orgbiorxiv.orgbiorxiv.orgsci-hub.ruopenrepository.comnih.gov.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical architecture of a molecule correlates with its biological effects. For sympathomimetic amines like this compound, SAR investigations focus on how modifications to the core phenethylamine (B48288) structure, including the aromatic ring and substituents on the amino group and alpha-carbon, influence their affinity for adrenergic receptor subtypes (α and β) and their subsequent functional responses.

These investigations reveal that the fundamental phenethylamine backbone is essential for adrenergic activity. The presence of a catechol moiety (3,4-dihydroxybenzene) typically enhances both α- and β-adrenergic receptor activity uobaghdad.edu.iqslideshare.netwikipedia.orgtu.edu.iq. Crucially, alterations to substituents, particularly on the amino group and the alpha-carbon, can significantly modulate the compound's pharmacological profile, shifting receptor selectivity and influencing stereochemical requirements for activity uobaghdad.edu.iqslideshare.net.

Impact of Ethyl Substitution on Receptor Binding and Functional Selectivity

The presence of an ethyl group at the alpha-carbon position of this compound significantly impacts its interaction with adrenergic receptors. SAR studies indicate that this alpha-carbon ethyl substitution markedly reduces activity at α-adrenergic receptors while having a less pronounced effect on β-adrenergic receptor activity. This differential effect confers a degree of β-selectivity to this compound, meaning it preferentially activates β-receptors over α-receptors compared to unsubstituted norepinephrine uobaghdad.edu.iqslideshare.net.

Beyond receptor binding affinity, this ethyl substitution is also associated with functional selectivity, specifically promoting a bias towards β-arrestin-dependent signaling pathways at the β2-adrenergic receptor researchgate.netnih.gov. While this compound can still engage in G protein-mediated signaling, its efficacy in recruiting β-arrestin is notably higher researchgate.netnih.gov. This bias is attributed to the ethyl group influencing the receptor's conformational state, potentially impeding G protein coupling while enhancing interactions with β-arrestin nih.gov.

Table 3.3.1: Impact of Alpha-Carbon Ethyl Substitution on Adrenergic Receptor Activity

Structural ModificationEffect on α-Receptor ActivityEffect on β-Receptor ActivityResulting SelectivityFunctional Selectivity Bias
Ethyl group at α-carbonDiminished significantlyDiminished less significantlyβ-Selectivityβ-Arrestin bias

Note: Data compiled from various structure-activity relationship studies on sympathomimetic amines.

Analysis of Chiral Centers and Stereochemical Requirements for Activity

This compound, like other endogenous catecholamines such as norepinephrine and epinephrine, possesses a chiral center at the β-carbon atom of its ethylamine (B1201723) side chain (the carbon atom bearing the hydroxyl group) uobaghdad.edu.iqslideshare.netnih.govnih.gov. This chirality means this compound exists as two non-superimposable mirror images, or enantiomers: (R)-ethylnorepinephrine and (S)-ethylnorepinephrine. Biological targets, including adrenergic receptors, are chiral environments themselves, leading to stereospecific interactions nih.govslideshare.netjuniperpublishers.comumn.eduwashington.edu.

The stereochemistry of adrenergic agents is critically important for their activity. Typically, one enantiomer exhibits superior affinity and/or efficacy compared to the other uobaghdad.edu.iqslideshare.netnih.govnih.govjuniperpublishers.comnih.gov. For instance, the (R)-enantiomer of norepinephrine is the biologically active form, suggesting specific hydrogen bonding interactions involving its β-hydroxyl group uobaghdad.edu.iq. Although specific data detailing the individual enantiomers of this compound are less prevalent in the examined literature, studies often utilize the racemic mixture (dl-alpha-ethylnorepinephrine) nih.gov. The general principle remains that the stereochemistry at the β-carbon is paramount for optimal receptor engagement and subsequent functional response researchgate.netuobaghdad.edu.iqslideshare.netnih.gov. Furthermore, substitutions at the alpha-carbon, such as the ethyl group in this compound, introduce an additional chiral center, thereby significantly influencing the stereochemical requirements for receptor activity uobaghdad.edu.iqslideshare.net.

Intracellular Biochemical Cascades and Enzyme Interactions

Modulation of Second Messenger Systems (e.g., cAMP production)

The activation of β-adrenergic receptors (βARs) by ethylnorepinephrine typically leads to the stimulation of the heterotrimeric G protein Gs. nih.govnih.govtu.edu.iqmedsci.orgpharmacology2000.comregulations.govuniprot.orgkegg.jp Upon receptor binding, the Gs protein undergoes a conformational change, facilitating the exchange of GDP for GTP on its α-subunit (Gαs). This activated Gαs-GTP then dissociates from the βγ subunits and moves to interact with the enzyme adenylyl cyclase. nih.govnih.gov

Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger molecule. nih.govtu.edu.iqmedsci.orgkegg.jp Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), initiating a cascade of downstream phosphorylation events that mediate various cellular responses, including metabolic changes and smooth muscle relaxation. nih.govmedsci.orgkegg.jpmdpi.com

Research indicates that this compound can modulate cAMP production through this pathway. iiab.mewikipedia.orgtu.edu.iqmedsci.orgcloudfront.netresearchgate.netresearchgate.net However, studies have also identified this compound as a "biased agonist" at β-adrenergic receptors, particularly the β2AR. nih.govresearchgate.netresearchgate.netmonash.edubiorxiv.orgbiorxiv.orgnih.govsci-hub.rubiorxiv.org This bias means that this compound can preferentially activate certain downstream signaling pathways over others. Specifically, it has been shown to exhibit a marked bias toward β-arrestin signaling, demonstrating higher efficacy in promoting β-arrestin recruitment to the receptor compared to its efficacy in stimulating cAMP accumulation. nih.govresearchgate.netresearchgate.netmonash.edunih.gov This phenomenon is partly attributed to the ethyl substituent on the alpha-carbon of this compound, which influences its interaction with the receptor and subsequent signaling bias. nih.govresearchgate.netresearchgate.netmonash.edusci-hub.rubiorxiv.org Consequently, while this compound can stimulate cAMP production, its signaling profile is distinct from that of balanced agonists. nih.govresearchgate.netresearchgate.netmonash.edunih.gov

Interactions with Intracellular Signaling Proteins

The interaction of this compound with adrenergic receptors initiates a complex network of intracellular signaling events involving several key protein families.

G Proteins: Following receptor activation, this compound promotes the coupling of the receptor to Gs proteins. nih.govnih.govtu.edu.iqmedsci.orgpharmacology2000.comregulations.govuniprot.org This interaction leads to the activation of Gαs, which then directly stimulates adenylyl cyclase to produce cAMP. nih.govnih.govtu.edu.iq The Gβγ subunits also play roles in downstream signaling, though their specific involvement with this compound is less detailed in the provided literature.

β-Arrestins and GPCR Kinases (GRKs): A significant aspect of this compound's signaling involves its interaction with β-arrestin proteins. nih.govresearchgate.netresearchgate.netmonash.edubiorxiv.orgbiorxiv.orgnih.govsci-hub.rubiorxiv.org This interaction is typically preceded by the phosphorylation of the activated receptor by GPCR kinases (GRKs). nih.govnih.govbiorxiv.orgbiorxiv.orgresearchgate.net this compound's propensity to recruit β-arrestins more effectively than Gs proteins suggests an enhanced rate of GRK-mediated receptor phosphorylation. monash.edu β-arrestins can then serve as scaffolds for various signaling molecules, initiating G protein-independent pathways, such as the activation of mitogen-activated protein kinases (MAPKs). nih.govnih.govbiorxiv.orgbiorxiv.orgnih.govresearchgate.net

Kinases: While PKA is activated downstream of cAMP, the β-arrestin-mediated signaling initiated by this compound can lead to the activation of other kinases. These may include members of the MAPK family, such as ERK1/2, JNK, and p38 MAPK, as well as PI-3-kinase and Akt/PKB, depending on the cellular context and specific receptor subtype involved. mdpi.comnih.gov

Theoretical Roles in Cellular Metabolism and Pathway Modulation

This compound's influence on cellular metabolism is largely mediated through its actions on β-adrenergic receptors, which are known regulators of key metabolic processes.

Glycogenolysis: As a β-adrenergic agonist, this compound is expected to promote glycogenolysis in the liver and skeletal muscle. pharmacology2000.comregulations.govoregonstate.eduteknokrat.ac.id This process involves the breakdown of stored glycogen (B147801) into glucose, thereby increasing blood glucose levels. The mechanism is initiated by cAMP-mediated activation of phosphorylase kinase and glycogen phosphorylase. kegg.jporegonstate.edu

Gluconeogenesis: Similar to norepinephrine (B1679862), this compound can stimulate gluconeogenesis in the liver, a pathway that synthesizes glucose from non-carbohydrate precursors. regulations.govteknokrat.ac.idnih.gov This metabolic effect is also linked to β-adrenergic receptor activation and the subsequent signaling cascades. regulations.govteknokrat.ac.idnih.gov

Lipolysis: In adipose tissue, this compound's activation of β-adrenergic receptors stimulates lipolysis, the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. pharmacology2000.comregulations.govkegg.jphawaii.eduyoutube.com This process is regulated by cAMP, PKA, and lipases such as hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL). kegg.jphawaii.eduyoutube.com

Pathway Modulation: The observed biased signaling of this compound, favoring β-arrestin pathways over cAMP production, suggests a theoretical role in differentially modulating cellular responses. nih.govresearchgate.netresearchgate.netmonash.edunih.govbiorxiv.org This differential activation could lead to distinct downstream effects on metabolic and signaling pathways, potentially offering a more nuanced physiological outcome compared to balanced agonists. The specific structural feature of the ethyl group on the α-carbon is a key factor in establishing this signaling bias. nih.govresearchgate.netresearchgate.netmonash.edusci-hub.rubiorxiv.org

Compound List

Adenylate cyclase

Adipose triglyceride lipase (ATGL)

Akt/PKB

Angiotensin II

ATP

β-arrestin-1

β-arrestin-2

β-arrestins

β-adrenergic receptors (βARs)

β1-adrenergic receptor (β1AR)

β2-adrenergic receptor (β2AR)

β3-adrenergic receptor (β3AR)

cAMP (Cyclic adenosine monophosphate)

cAMP-dependent protein kinase A (PKA)

Cyclic GMP (cGMP)

Diacylglycerol (DAG)

Epinephrine

ERK1/2 (Extracellular signal-regulated kinases 1/2)

G protein-coupled receptors (GPCRs)

G proteins (Gs, Gαs, Gβγ)

Glucagon

Glucose

Glycerol

Glycogen

Growth hormone

Guanine diphosphate (B83284) (GDP)

Guanine triphosphate (GTP)

Hormone-sensitive lipase (HSL)

Inositol triphosphate (IP3)

Insulin

Intracellular signaling proteins

JNK (Jun N-terminal kinase)

Lipolysis

Mitogen-activated protein kinases (MAPKs)

Monoacylglycerol lipase (MGL)

Norepinephrine

p38 MAPK

Perilipin 1 (PLIN)

Phosphatidylinositol 4,5-bisphosphate (PIP2)

Phosphodiesterase-3B (PDE-3B)

Phospholipase C (PLC)

PI-3-kinase (Phosphoinositide 3-kinase)

Protein Kinase C (PKC)

Second messenger systems

Src kinase

Tyrosine Kinase Receptors (RTKs)

Vasopressin

Vascular Endothelial Growth Factor (VEGF)

α-adrenergic receptors (αARs)

Data Table: this compound - Receptor Interactions and Signaling Bias

Receptor SubtypePrimary Signaling PathwayReported Activity/BiasKey Downstream Effectors Influenced
β1ARGs → Adenylyl Cyclase → cAMP → PKAAgonistcAMP production, PKA activation
β2ARGs → Adenylyl Cyclase → cAMP → PKAPartial agonist for cAMP; Full agonist for β-arrestin recruitmentcAMP production, PKA activation; β-arrestin recruitment, potential MAPK activation
β2ARβ-arrestinBiased Agonistβ-arrestin recruitment, potential MAPK activation (e.g., ERK, JNK, p38)
αARGq/G11 or Gi/o (subtype dependent)AgonistVaries by subtype (e.g., Ca²⁺ mobilization, inhibition of cAMP)

Note: The specific bias and efficacy can be context-dependent and influenced by cell type and experimental conditions. The ethyl substitution on the α-carbon is a key structural feature associated with the β-arrestin bias observed for this compound at β2ARs.

Advanced Analytical and Characterization Methodologies for Ethylnorepinephrine in Research

Method Development for Quantitative Analysis in Biological Matrices (pre-clinical)

The quantitative analysis of ethylnorepinephrine in pre-clinical biological matrices, such as rat or mouse plasma, is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the gold standard for this purpose due to its high sensitivity, selectivity, and speed. mdpi.comcriver.comnih.gov

A typical method development and validation for quantifying this compound in plasma would involve several key steps:

Sample Preparation: Due to the complexity of biological matrices, a robust sample preparation method is essential to remove interfering substances and concentrate the analyte. Protein precipitation is a common and straightforward technique where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.govnih.gov For enhanced cleanup, liquid-liquid extraction or solid-phase extraction may also be employed.

Chromatographic Separation: A reversed-phase C18 column is often used for the separation of catecholamine-like compounds. nih.gov The mobile phase typically consists of an aqueous component with a modifier like formic acid to improve peak shape and an organic component such as acetonitrile or methanol. A gradient elution is often employed to ensure adequate separation from endogenous plasma components and any potential metabolites.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides excellent selectivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.

Method Validation: A comprehensive validation of the analytical method is performed according to regulatory guidelines to ensure its reliability. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (freeze-thaw, short-term, and long-term). mdpi.comnih.govrsc.org

Table 1: Representative Validation Parameters for a Hypothetical HPLC-MS/MS Method for this compound in Rat Plasma

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (%RE) Within ±15% (±20% at LLOQ)± 8%
Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)± 10%
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limits< 15%

Data in this table is representative and based on typical validation results for similar analytes.

Utilization as a Pharmacological Reference Standard

In pharmacological research, this compound is utilized as a reference standard for both qualitative and quantitative purposes. A certified reference material (CRM) of this compound ensures the accuracy and traceability of analytical measurements. hsa.gov.sgzeptometrix.comcpachem.com These standards are produced under stringent quality control systems, often accredited to ISO 17034, and are accompanied by a comprehensive Certificate of Analysis (CoA). hsa.gov.sglgcstandards.comscribd.com

The CoA for an this compound reference standard typically includes the following information:

Identity: Confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity: Determined by a mass balance approach or by a chromatographic purity method (e.g., HPLC) with a universal detector. The purity value is often reported with an associated uncertainty.

Certified Concentration/Content: For solution-based standards, the concentration is provided with its uncertainty. For solid materials, the purity is certified.

Physicochemical Properties: Information such as chemical formula, molecular weight, and appearance.

Storage Conditions and Expiry Date: To ensure the integrity of the standard over time.

Table 2: Typical Physicochemical Properties of this compound Hydrochloride Reference Standard

PropertyValue
Chemical Formula C₁₀H₁₅NO₃ · HCl
Molecular Weight 233.7 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Purity (as is) ≥ 98%

This data is illustrative and should be confirmed with the specific Certificate of Analysis from the supplier. lgcstandards.com

The use of a well-characterized reference standard is fundamental for calibrating analytical instruments, preparing calibration curves and quality control samples in quantitative assays, and for confirming the identity of the analyte in qualitative tests.

Spectroscopic and Chromatographic Techniques in Research Applications

A variety of spectroscopic and chromatographic techniques are indispensable for the structural elucidation, characterization, and purity assessment of this compound in a research setting.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural confirmation of this compound. uobasrah.edu.iqresearchgate.nettamu.eduresearchgate.netupi.edu The ¹H-NMR spectrum would provide information on the number and connectivity of protons, while the ¹³C-NMR spectrum would reveal the number and types of carbon atoms in the molecule. Key structural features, such as the aromatic protons of the catechol ring, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons of the ethyl group, and the protons of the aminopropyl side chain, would exhibit characteristic chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. youtube.com The spectrum would be expected to show characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups, N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption maxima in the ultraviolet region, arising from the electronic transitions within the catechol chromophore. youtube.comresearchgate.netresearchgate.net The position and intensity of these absorption bands can be influenced by the solvent and pH. This technique is often used for quantitative analysis in simpler matrices where selectivity is not a major concern.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H-NMR Aromatic protons (~6.5-6.8 ppm), Methine proton (~4.5 ppm), Methylene and methine protons of the aminopropyl side chain (~2.5-3.5 ppm), Methyl protons of the ethyl group (~0.9 ppm)
¹³C-NMR Aromatic carbons (~115-145 ppm), Carbon bearing the hydroxyl group (~70 ppm), Other aliphatic carbons (~10-50 ppm)
IR (cm⁻¹) ~3400-3200 (O-H and N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~3000-2850 (Aliphatic C-H stretch), ~1600-1450 (Aromatic C=C stretch)
UV-Vis (nm) λmax ~280 nm

This data is predictive and based on the analysis of structurally similar compounds.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): As mentioned for quantitative analysis, HPLC is also a primary tool for purity assessment and separation from related substances.

Chiral Chromatography: this compound possesses two chiral centers, meaning it can exist as four stereoisomers. As the pharmacological activity of stereoisomers can differ significantly, their separation and analysis are crucial. Chiral HPLC, using a chiral stationary phase (CSP), is the most common technique for the enantiomeric separation of such compounds. nih.govcsfarmacie.czijrpr.comnih.govresearchgate.net Polysaccharide-based or cyclodextrin-based CSPs are often effective for separating the enantiomers of catecholamines. nih.govcsfarmacie.cz The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline resolution of the stereoisomers.

Comparative Pharmacological Studies of Ethylnorepinephrine in Controlled Systems

Differentiation from Other Sympathomimetic Amines

Ethylnorepinephrine belongs to the class of sympathomimetic amines, compounds that mimic the effects of endogenous catecholamines by interacting with adrenergic receptors capes.gov.brpharmacology2000.com. Its pharmacological profile allows for its differentiation from other agents within this class.

Unlike epinephrine, which exhibits significant excitatory effects across various systems, this compound's excitatory actions are notably diminished, while its inhibitory effects are more prominent psu.edu. This distinction is crucial in understanding its therapeutic applications, particularly in conditions where bronchodilation is desired without excessive cardiac stimulation.

Furthermore, this compound's interaction with the β2AR highlights a specific mechanism of action that differentiates it from some other sympathomimetics. Its classification as a β-arrestin-biased agonist researchgate.netnih.govnih.gov suggests a more complex downstream signaling cascade than that mediated by traditional G-protein coupling alone. This characteristic is shared with other structurally related compounds like isoetharine (B1672230) and N-cyclopentylbutanephrine, which also exhibit arrestin bias due to similar structural modifications researchgate.netnih.gov.

Pre-clinical Cellular and Tissue-Based Model Studies

The pharmacological actions of this compound have been investigated using various isolated organ and tissue preparations, providing insights into its receptor interactions and functional effects.

Studies employing isolated perfused guinea pig lungs have been instrumental in characterizing this compound's bronchodilator properties. These preparations allow for the direct measurement of airway resistance and the assessment of drug effects on smooth muscle tone in response to constricting agents like histamine (B1213489) psu.edu.

The splenic capsule of the dog has also served as a model to compare the effects of this compound with norepinephrine (B1679862) and epinephrine. These studies indicate that this compound, similar to the endogenous catecholamines, can induce splenic contraction, an effect mediated through adrenergic receptors researchgate.net.

In vitro studies using isolated rabbit aorta strips have been utilized to quantify the affinity and efficacy of this compound at alpha-adrenergic receptors nih.gov. By analyzing concentration-response data before and after receptor inactivation, researchers determined the relative affinities and efficacies of various agonists, including this compound, providing quantitative data on their interaction with alpha receptors nih.gov.

Table 3: Relative Affinities and Efficacies at Alpha-Adrenergic Receptors in Rabbit Aorta

AgonistRelative Affinity (K_A)Relative Efficacy (e_r)
l-Norepinephrine (l-NE)11
l-Epinephrine1.25Not significantly different
L-Phenylephrine0.200Not significantly different
L-norphenylephrine0.2170.71
Epinine0.136Not significantly different
Dopamine0.0055Not significantly different
l-alpha-mthis compound0.095Not significantly different
dl-alpha-ethylnorepinephrine0.00480.41

Cell line models have been crucial in elucidating the molecular mechanisms underlying this compound's actions, particularly its signaling pathways.

Investigations using HEK293 cells engineered to express the human β2-adrenergic receptor (β2AR) have provided evidence for this compound's role as a β-arrestin-biased agonist researchgate.netnih.govnih.gov. These studies demonstrate that this compound exhibits a higher efficacy in promoting the binding of β-arrestins to the β2AR compared to its ability to stimulate cAMP production researchgate.netnih.gov. This phenomenon, termed biased agonism, highlights that different downstream signaling cascades can be preferentially activated by a single receptor depending on the ligand's structure. The alpha-ethyl substituent on this compound is identified as a key structural feature conferring this arrestin bias researchgate.netnih.gov.

Furthermore, this compound has been identified in cell-based screens using RAW 264.7 murine macrophages as a beta-receptor agonist that can increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels plos.org. This finding places it within a class of compounds, including salbutamol (B1663637) and clenbuterol, that modulate inflammatory responses by activating these signaling pathways plos.org.

While direct studies investigating this compound's specific role in mechanistic disease models involving DUX4 expression were not identified in the provided search results, broader research into Facioscapulohumeral Muscular Dystrophy (FSHD) has revealed potential connections. FSHD is characterized by the inappropriate transcription of the DUX4 gene in muscle cells, leading to disease pathology google.comnih.govresearchgate.net.

Screening efforts aimed at identifying compounds that suppress DUX4 expression have identified agonists of the beta-2 adrenergic receptor as a promising class of therapeutics for FSHD nih.govresearchgate.net. These β2AR agonists are understood to suppress DUX4 expression by increasing intracellular cAMP levels nih.govresearchgate.net. Given that this compound is a β2AR agonist known to increase cAMP plos.org, it falls within this identified class of compounds. However, specific experimental data directly demonstrating this compound's effect on DUX4 expression or its utility in DUX4-related disease models was not found in the retrieved literature.

Compound List:

this compound

Norepinephrine

Epinephrine

Isoproterenol (Isuprel)

Isoetharine

N-cyclopentylbutanephrine (CPB)

Histamine

Salbutamol

Clenbuterol

Metaproterenol

Ritodrine

Future Directions and Emerging Research Avenues for Ethylnorepinephrine

Unexplored Receptor Systems and Ligand-Receptor Interactions

While ethylnorepinephrine is known to interact with α and β adrenergic receptors, the full spectrum of its interactions with various receptor subtypes and potentially other, less-characterized receptor systems remains an area ripe for exploration. Future research could focus on elucidating its affinity and efficacy at all known adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) with high precision, particularly investigating any subtype selectivity that may have been overlooked in earlier studies.

Furthermore, the possibility of this compound acting as a ligand for non-adrenergic receptors warrants investigation. Its structural similarity to endogenous catecholamines suggests potential, albeit likely weak, interactions with other monoamine receptors or even novel targets. Advanced screening techniques, such as high-throughput screening against diverse receptor panels, could identify such interactions. Understanding these interactions is crucial for predicting off-target effects and for potentially repurposing this compound or designing analogs with novel therapeutic profiles.

Theoretical Frameworks for Novel Pharmacological Agent Design

The development of new pharmacological agents often relies on theoretical frameworks that link chemical structure to biological activity. Quantitative Structure-Activity Relationship (QSAR) studies and computational modeling offer powerful tools for this purpose. For this compound, future research could involve:

QSAR Modeling: Developing predictive QSAR models for this compound analogs to identify structural modifications that enhance β-selectivity or modulate specific signaling pathways. This would involve analyzing a series of this compound derivatives and correlating their structural features (e.g., steric hindrance from the α-ethyl group, hydroxyl group positioning) with their receptor binding affinities and functional outcomes.

Computational Drug Design: Employing molecular docking, molecular dynamics simulations, and virtual screening to predict novel this compound-like compounds with desired pharmacological properties. These studies could explore how modifications to the this compound scaffold influence interactions within the adrenergic receptor binding pocket, potentially leading to the design of agents with improved efficacy or reduced side effects. For instance, simulations can help identify key residues involved in ligand-receptor interactions that contribute to biased signaling.

Advancements in Understanding Allosteric Modulation of Adrenergic Receptors

Recent research has highlighted the concept of "biased signaling," where ligands can preferentially activate certain downstream pathways over others, even when binding to the same receptor. This compound has been identified as a β-arrestin-biased agonist at the β2-adrenergic receptor (β2AR) researchgate.netnih.govnih.gov. This suggests that this compound itself, or its derivatives, could serve as a basis for developing allosteric modulators.

Future research directions include:

Identifying Allosteric Sites: Investigating potential allosteric binding sites on adrenergic receptors where this compound or its analogs could bind to modulate the receptor's response to orthosteric ligands. Studies on other GPCRs have shown that allosteric modulators can fine-tune receptor activity without directly activating it nih.govnih.govmdpi.com.

Developing Allosteric Modulators: Designing and synthesizing this compound-based compounds that act as positive or negative allosteric modulators of adrenergic receptors. Such agents could offer greater selectivity and potentially fewer side effects compared to traditional orthosteric agonists or antagonists. For example, a positive allosteric modulator (PAM) could enhance the signaling of endogenous ligands like norepinephrine (B1679862) in a more controlled manner nih.govnih.gov.

Potential for Mechanistic Pathway Discovery and Molecular Target Identification

Beyond identifying primary receptor interactions, understanding the downstream signaling cascades activated by this compound is crucial for a complete pharmacological profile. Future research should aim to:

Map Downstream Signaling Pathways: Elucidating the complete repertoire of signaling pathways modulated by this compound, including G protein-dependent and β-arrestin-dependent pathways, as well as potential cross-talk with other signaling networks (e.g., MAPK pathways) researchgate.netbiorxiv.orgnih.govresearchgate.net. For example, studies have shown that this compound, along with other α-ethyl substituted catecholamines, exhibits a bias towards β-arrestin signaling at the β2AR researchgate.netnih.govnih.gov.

Identify Novel Molecular Targets: Investigating molecular targets beyond the canonical adrenergic receptors that this compound might influence. This could involve proteomic studies or biochemical assays to identify proteins that interact with this compound or are modulated by its signaling. Such discoveries could reveal new therapeutic applications or explain previously uncharacterized physiological effects. Research into the role of β-arrestins in memory reconsolidation, for instance, suggests potential neurological applications for β-arrestin-biased signaling nih.gov.

Q & A

Q. How does the structural modification of ethylnorepinephrine differentiate it from norepinephrine, and what methodological approaches validate these differences?

this compound is structurally identical to norepinephrine except for an ethyl substituent on the β-carbon of the catecholamine backbone . To confirm structural differences, researchers employ techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Comparative pharmacological assays (e.g., radioligand binding studies) are used to assess functional impacts, such as receptor affinity shifts or biased signaling .

Q. What standardized in vitro assays are recommended to evaluate β2-adrenergic receptor (β2AR) activation by this compound?

Key assays include:

  • cAMP accumulation assays : Measures G protein-coupled activation via adenylyl cyclase activity .
  • β-arrestin translocation assays : Uses fluorescently tagged β-arrestin to quantify receptor internalization (e.g., BRET or FRET-based systems) .
  • Radioligand displacement : Determines binding affinity (Ki) using competitive binding with tritiated antagonists like [³H]-CGP-12177 .

Advanced Research Questions

Q. How does the β-carbon ethyl substituent in this compound influence β2AR-biased agonism, and what experimental designs elucidate this mechanism?

The ethyl group enhances β-arrestin recruitment while minimally affecting G protein signaling, a hallmark of biased agonism . To study this:

  • Dose-response comparisons : Test this compound against norepinephrine in parallel assays (e.g., cAMP vs. β-arrestin recruitment) .
  • Pathway-selective inhibitors : Use G protein inhibitors (e.g., NF023) or β-arrestin CRISPR knockouts to isolate signaling pathways .
  • Computational modeling : Molecular dynamics simulations of β2AR-ligand interactions to identify steric or allosteric effects .

Q. How should researchers address contradictions in functional data (e.g., conflicting EC₅₀ values across studies) for this compound?

Contradictions may arise from assay variability (e.g., cell type, receptor density) or biased signaling contexts. Mitigation strategies include:

  • Standardized protocols : Adopt CONSORT-like guidelines for assay conditions (e.g., cell lines, buffer composition) .
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Mechanistic follow-ups : Replicate conflicting results under controlled conditions and probe for confounding factors (e.g., receptor polymorphisms) .

Q. What in vivo models are optimal for studying this compound’s physiological effects, and how do they align with translational goals?

  • Rodent models : Assess bronchial relaxation (e.g., acetylcholine-induced bronchoconstriction) to mimic asthma therapeutics .
  • Ex vivo tissue assays : Use isolated tracheal rings to measure smooth muscle relaxation without systemic confounders .
  • Ethical considerations : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Methodological Guidance

Q. What frameworks guide the formulation of research questions on this compound’s receptor selectivity?

  • PICO Framework : Define Population (e.g., β2AR-expressing cells), Intervention (this compound dosage), Comparison (norepinephrine/isoetharine), and Outcome (cAMP/arrestin ratios) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible assays), Interesting (novel biased agonism insights), Novel (unexplored signaling crosstalk), Ethical (animal welfare compliance), and Relevant (therapeutic implications) .

Q. How can molecular dynamics simulations enhance understanding of this compound’s β2AR interactions?

Simulations reveal:

  • Binding pocket dynamics : Identify residues (e.g., Ser203, Asp113) critical for ethyl group interactions .
  • Conformational shifts : Compare receptor activation states (e.g., active vs. inactive) induced by this compound vs. norepinephrine .
  • Free energy calculations : Predict binding affinity differences using methods like MM/GBSA .

Data Analysis & Reporting

Q. What statistical methods are critical for analyzing dose-response data in this compound studies?

  • Nonlinear regression : Fit sigmoidal curves (e.g., log[agonist] vs. response) to calculate EC₅₀ and Hill coefficients .
  • Two-way ANOVA : Compare maximal efficacy (Emax) and potency across ligands or experimental conditions .
  • Bias factor quantification : Use the Black-Leff model to quantify signaling bias (ΔΔlog(τ/KA)) between pathways .

Q. How should researchers document chemical and pharmacological data to ensure reproducibility?

  • Detailed metadata : Report purity (HPLC), supplier (e.g., Sigma-Aldrich), and batch numbers for this compound .
  • Assay validation : Include positive/negative controls (e.g., isoproterenol for β2AR activation, propranolol for inhibition) .
  • Raw data repositories : Share dose-response curves and statistical outputs via platforms like Zenodo or Figshare .

Ethical & Regulatory Considerations

Q. What ethical approvals are required for preclinical studies involving this compound?

  • IACUC approval : Mandatory for animal studies, with justification for species and sample size .
  • Chemical safety protocols : Adopt OSHA guidelines for handling catecholamines (e.g., PPE, waste disposal) .
  • Data transparency : Disclose conflicts of interest and funding sources in publications .

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Ethylnorepinephrine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.